molecular formula C25H20N4O3 B2634982 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole CAS No. 2034488-06-5

5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2634982
CAS No.: 2034488-06-5
M. Wt: 424.46
InChI Key: BCFOQEIEHJBGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole

Chemical Classification and Nomenclature

This compound belongs to the 1,2,4-oxadiazole family, a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its IUPAC name systematically describes its structure:

  • 1,2,4-Oxadiazole core : The central heterocyclic ring (positions 1, 2, and 4).
  • 3-(4-Phenylmethoxyphenyl) : A phenyl group substituted with a benzyloxy moiety at the para position, attached to the oxadiazole ring at position 3.
  • 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl] : A pyrazolidine ring (a saturated five-membered ring with two adjacent nitrogen atoms) substituted with a 3-methoxyphenyl group at position 3, connected to the oxadiazole core at position 5.

The molecular formula is C₂₅H₂₂N₄O₃ , with a molecular weight of 426.47 g/mol. Its structural complexity arises from the fusion of three distinct moieties: the oxadiazole core, pyrazolidine, and aromatic substituents.

Table 1: Key Structural Features
Component Description
1,2,4-Oxadiazole core Heterocyclic ring with N–N–O arrangement; enhances metabolic stability.
Pyrazolidine moiety Saturated ring with two nitrogen atoms; influences conformational flexibility.
Aromatic substituents 3-Methoxyphenyl and 4-phenylmethoxyphenyl groups; modulate electronic properties.

Historical Development of Oxadiazole-Based Compounds

The oxadiazole ring was first synthesized in 1884 by Tiemann and Krüger, who termed it furo[ab]diazole due to its structural resemblance to furan. Early research focused on synthesizing stable oxadiazole derivatives, leading to the discovery of four regioisomers: 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles. Among these, 1,3,4-oxadiazoles gained prominence in the 20th century for their bioisosteric properties, serving as analogs for carboxylic acids and esters in drug design.

The integration of pyrazolidine into oxadiazole frameworks emerged later, driven by the need to enhance bioavailability and target specificity. Pyrazolidine, a saturated analog of pyrazole, was first synthesized in the mid-20th century via cyclization of 1,3-dihalopropanes with hydrazine. Its incorporation into oxadiazole derivatives, as seen in this compound, represents a strategic fusion of heterocyclic systems to optimize pharmacological profiles.

Structural Significance of Substituted Pyrazolidine Moieties

The pyrazolidine ring in this compound contributes critically to its three-dimensional conformation and interaction with biological targets. Key structural attributes include:

  • Conformational Flexibility : The saturated pyrazolidine ring allows for chair and boat conformations, enabling adaptive binding to enzyme active sites.
  • Electron-Donating Effects : The 3-methoxyphenyl substituent on pyrazolidine enhances electron density at the nitrogen atoms, facilitating hydrogen bonding with targets like acetylcholinesterase.
  • Steric Considerations : The 4-phenylmethoxyphenyl group at position 3 of the oxadiazole core introduces steric bulk, potentially improving selectivity for hydrophobic binding pockets.
Table 2: Impact of Substituents on Bioactivity
Substituent Role in Bioactivity Example in Literature
3-Methoxyphenyl Enhances AChE inhibition via H-bonding. Compound 2c (IC₅₀ = 0.0158 μM).
4-Phenylmethoxyphenyl Improves lipophilicity and BBB penetration. Analogous to EGFR inhibitors.

Synthetic routes to this compound typically involve:

  • Cyclocondensation : Reaction of amidoximes with carboxylic acid derivatives to form the oxadiazole core.
  • Nucleophilic Substitution : Attachment of the pyrazolidine moiety via alkylation or coupling reactions.
  • Microwave-Assisted Synthesis : Accelerates reaction times and improves yields compared to conventional heating.

Characterization relies on NMR spectroscopy (¹H and ¹³C), mass spectrometry , and X-ray crystallography to confirm regiochemistry and stereochemistry.

Properties

IUPAC Name

5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-30-21-9-5-8-19(14-21)23-22(15-26-28-23)25-27-24(29-32-25)18-10-12-20(13-11-18)31-16-17-6-3-2-4-7-17/h2-14,22-23,26,28H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYWVIAPANKPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole is a novel derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H22N4O3\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_3

This structure features an oxadiazole ring fused with pyrazolidine and methoxyphenyl groups, contributing to its pharmacological properties.

  • Anticancer Activity : The oxadiazole scaffold is known for its ability to inhibit various enzymes and growth factors associated with cancer cell proliferation. Research indicates that derivatives like this compound exhibit cytotoxic effects against different cancer cell lines by:
    • Inhibiting telomerase activity.
    • Targeting histone deacetylases (HDAC).
    • Disrupting DNA replication through inhibition of topoisomerases .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis, leading to cell death .

Biological Activity Data

The following table summarizes the biological activities reported for the compound and related oxadiazole derivatives:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Anticancer (MCF-7)Breast Cancer0.23
Anticancer (A375)Melanoma1.22
AntimicrobialE. coli25.0
AntimicrobialS. aureus15.0
AntioxidantDPPH AssayIC50 = 28.7

Case Studies

Several studies have evaluated the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study assessed the cytotoxicity of various oxadiazole derivatives on MCF-7 and A375 cell lines, revealing that modifications in the side chains significantly enhanced their anticancer properties .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential against Gram-positive and Gram-negative bacteria. The results indicated that the presence of methoxy groups improved antibacterial activity by enhancing lipophilicity, which facilitated better membrane penetration .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for further research in drug development.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of oxadiazole derivatives in exhibiting antimicrobial properties. Compounds similar to 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating minimum inhibitory concentration (MIC) values that indicate strong efficacy against these pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole compounds is well-documented. Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, compounds similar to the target molecule have shown promising results in reducing paw edema in animal models, suggesting their potential use as anti-inflammatory agents .

Analgesic Effects

Analgesic activity has also been reported for oxadiazole compounds. A study demonstrated that certain derivatives provided significant pain relief comparable to standard analgesics like Indomethacin. This suggests that this compound could be explored for its pain-relieving properties .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of oxadiazole derivatives.

Synthesis Techniques

Various synthetic routes have been developed to create oxadiazole derivatives. The synthesis typically involves the reaction of hydrazones with carboxylic acids or acyl chlorides under controlled conditions to yield the desired oxadiazole structure .

Structure Activity Relationship

The substitution patterns on the phenyl rings significantly influence the biological activity of these compounds. For example, modifications at specific positions on the pyrazolidin moiety can enhance antimicrobial and anti-inflammatory activities. Research has shown that electron-withdrawing groups tend to improve the efficacy of these compounds .

Case Studies

Several studies have investigated the applications of oxadiazole derivatives in different therapeutic areas.

Antimicrobial Study

In a comparative study, a series of 1,2,4-oxadiazole derivatives were synthesized and tested against various microbial strains. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, showcasing their potential as new antimicrobial agents .

Anti-inflammatory Research

A study focused on evaluating the anti-inflammatory activity of synthesized oxadiazole derivatives demonstrated significant inhibition of paw edema in rat models when compared to Indomethacin. The study concluded that specific structural modifications led to enhanced anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeExample DerivativesMIC/IC50 ValuesReference
Antimicrobial1,2,4-OxadiazolesMIC < 10 μg/mL
Anti-inflammatoryCOX inhibitorsIC50 = 0.140 μM
AnalgesicIndomethacin analogsPain relief efficacy

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs are compared in Table 1 based on core heterocycles, substituents, and reported activities.

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Methoxyphenyl, 4-phenylmethoxyphenyl Not explicitly reported (in evidence) -
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole 4-Methoxyphenylpyrazole, variable R groups Antifungal (14-α-demethylase inhibition)
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Trifluoromethylphenyl, thienyl Limited data; metabolic stability inferred
5-(3,5-Dichlorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Dichlorophenyl, sulfonylmethylquinoline EGFR tyrosine kinase inhibition
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazolone 3-Methoxyphenyl, 4-methoxyphenylethyl Antimicrobial, antitumor

Key Observations:

  • Oxadiazole vs. However, triazolo-thiadiazoles (e.g., from ) exhibit stronger antifungal activity due to sulfur-enhanced binding to heme-containing enzymes like 14-α-demethylase .
  • Substituent Effects : The 3-methoxyphenyl group in the target compound is structurally similar to analogs in and . Methoxy groups enhance electron density, improving π-π stacking with aromatic residues in enzyme active sites . In contrast, trifluoromethyl groups () increase lipophilicity and metabolic resistance .
  • Biological Activity Trends: Compounds with sulfonylmethyl-quinoline substituents () show potent EGFR inhibition, whereas pyrazolidine-containing derivatives (target compound) may favor different targets due to conformational flexibility .
Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Targets Solubility (µg/mL)
Target Compound ~447.5* ~3.5 Not reported <10 (est.)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole ~350–400 ~2.8–3.2 14-α-Demethylase (antifungal) 15–30
5-(3,5-Dichlorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole ~432.3 ~4.1 EGFR tyrosine kinase (anticancer) <5
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ~353.4 ~2.9 Antimicrobial enzymes 20–50

Notes:

  • *Molecular weight estimated from structural analogs in and .
  • The target compound’s higher LogP (vs. triazolo-thiadiazoles) suggests greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Sulfonylmethyl-quinoline derivatives () exhibit superior enzyme inhibition due to strong hydrogen bonding with EGFR’s ATP-binding pocket .

Q & A

Q. How to address low yields in the final cyclization step?

  • Troubleshooting :
  • Catalyst Optimization : Replace POCl₃ with PCl₅ for milder conditions .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes (e.g., used in for pyrazole derivatives) .
  • Success Metric : achieved 85% yield by switching from ethanol to DMF as the solvent .

Q. What are the implications of crystallographic data for drug design?

  • Key Findings :
  • Conformational Rigidity : X-ray structures (e.g., ) reveal planar triazole rings, favoring π-π stacking with aromatic enzyme residues .
  • Solvent Channels : Crystal packing analysis guides salt/polymorph selection for solubility enhancement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.